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molecular formula C7H12N2O2 B8549684 2-(2-Diazoethoxy)oxane CAS No. 57331-64-3

2-(2-Diazoethoxy)oxane

Cat. No. B8549684
M. Wt: 156.18 g/mol
InChI Key: RABNIWAEHYLCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971772

Procedure details

A solution of 41.8 g of N-nitroso-N-[2-(tetrahydropyran-2-yloxy)ethyl]urea in 200 ml of ether and 100 ml of pentane is added to 450 ml of 1N sodium hydroxide solution at 1°-4°C over a 25 minute period. The solution is stirred for an additional 30 minutes and the layers are separated. The organic layer is dried over sodium hydroxide pellets at 0°C for 5 minutes, and then filtered.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([N:3]([CH2:7][CH2:8][O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)C(N)=O)=O.[OH-].[Na+]>CCOCC.CCCCC>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:9][CH2:8][CH:7]=[N+:3]=[N-:1] |f:1.2|

Inputs

Step One
Name
Quantity
41.8 g
Type
reactant
Smiles
N(=O)N(C(=O)N)CCOC1OCCCC1
Name
Quantity
450 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium hydroxide pellets at 0°C for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1C(CCCC1)OCC=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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